![molecular formula C16H21NO4S B2603285 甲基(3aS,7aS)-2-苄基-5,5-二氧代-1,3,3a,4,6,7-六氢硫代吡喃[3,4-c]吡咯-7a-羧酸酯 CAS No. 2503155-64-2](/img/structure/B2603285.png)

甲基(3aS,7aS)-2-苄基-5,5-二氧代-1,3,3a,4,6,7-六氢硫代吡喃[3,4-c]吡咯-7a-羧酸酯

货号 B2603285

CAS 编号:

2503155-64-2

分子量: 323.41

InChI 键: NVQKPFUBZOMCLZ-GOEBONIOSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

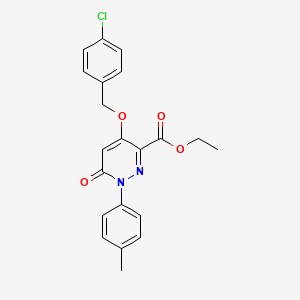

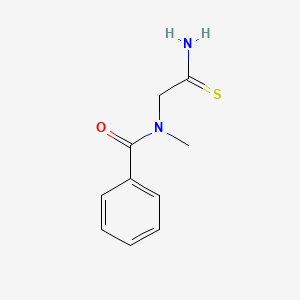

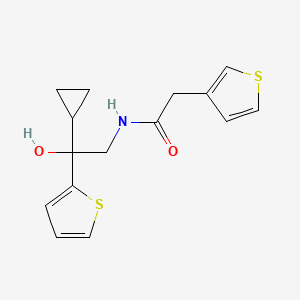

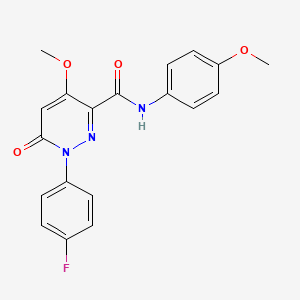

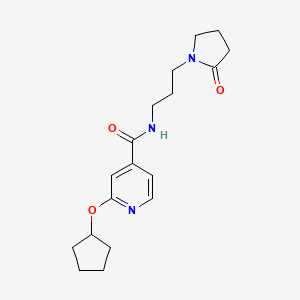

The synthesis of pyrrole derivatives, which this compound is a part of, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under very mild reaction conditions . Another method involves the use of a stable manganese complex in the absence of organic solvents . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), 1 ether .Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .科学研究应用

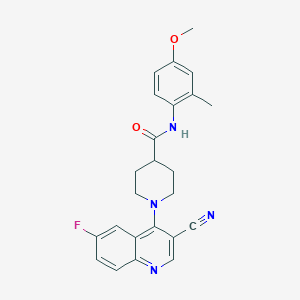

- Pyrrole Derivatives : EN300-27152246 belongs to the pyrrole family, which is an essential scaffold for many biologically active compounds. Researchers explore its potential as a framework for novel pharmaceuticals, including antiviral, antibacterial, and anticancer agents .

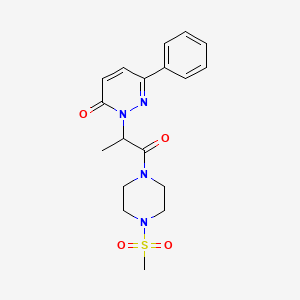

- Organic Dyes and Optoelectronics : Pyrrole derivatives find applications in organic dyes, conjugated polymers, and optoelectronic devices. EN300-27152246’s unique structure may contribute to improved materials for solar cells, LEDs, and sensors .

- Multicomponent Reactions (MCRs) : EN300-27152246 can be synthesized via three-component reactions, which are efficient and environmentally friendly. These reactions allow the rapid construction of complex molecules in a single step .

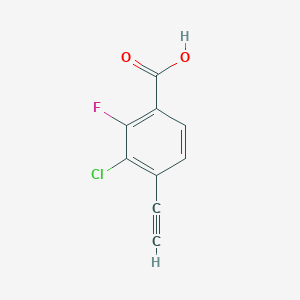

- Technical Equipment Development : EN300-27152246’s synthesis and properties could enhance deep-sea manned submersibles. Investigating its corrosion resistance and stability in extreme conditions is crucial .

- Efficient Synthesis Routes : Researchers aim to develop concise and efficient methods for synthesizing EN300-27152246. Focus on one-pot reactions and minimizing hazardous solvents .

Pharmaceutical Research and Drug Development

Materials Science

Catalysis and Green Chemistry

Deep-Sea Exploration and Submersibles

Synthetic Methodology Development

属性

IUPAC Name |

methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-21-15(18)16-7-8-22(19,20)11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQKPFUBZOMCLZ-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCS(=O)(=O)CC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]12CCS(=O)(=O)C[C@@H]1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-methyl (3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)

![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)